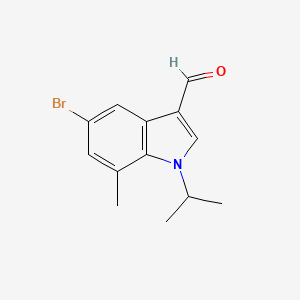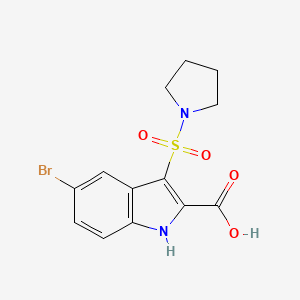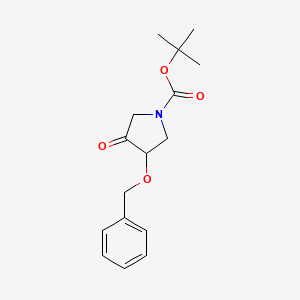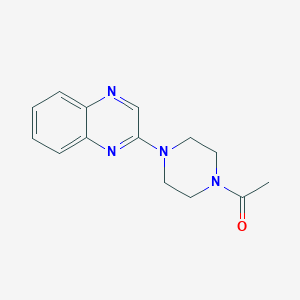![molecular formula C8H7BrN4O B13873273 N-(6-bromoimidazo[1,2-a]pyrazin-2-yl)acetamide](/img/structure/B13873273.png)
N-(6-bromoimidazo[1,2-a]pyrazin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-bromoimidazo[1,2-a]pyrazin-2-yl)acetamide is a heterocyclic compound that features a bromine atom attached to an imidazo[1,2-a]pyrazine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromoimidazo[1,2-a]pyrazin-2-yl)acetamide typically involves the reaction of α-bromoketones with 2-aminopyridines under specific conditions. For instance, one method involves the use of toluene as a solvent, with iodine (I₂) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . Another approach involves a one-pot tandem cyclization/bromination reaction in ethyl acetate, where TBHP is used to facilitate the cyclization and bromination processes .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
N-(6-bromoimidazo[1,2-a]pyrazin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazo[1,2-a]pyrazine ring.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted imidazo[1,2-a]pyrazine derivatives.
Aplicaciones Científicas De Investigación
N-(6-bromoimidazo[1,2-a]pyrazin-2-yl)acetamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(6-bromoimidazo[1,2-a]pyrazin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The bromine atom and the imidazo[1,2-a]pyrazine ring system play crucial roles in its reactivity and binding affinity. The compound may act by inhibiting or activating certain enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(pyridin-2-yl)acetamide: This compound has a similar structure but lacks the bromine atom and the imidazo[1,2-a]pyrazine ring.
3-bromoimidazo[1,2-a]pyridine: This compound features a bromine atom attached to an imidazo[1,2-a]pyridine ring instead of an imidazo[1,2-a]pyrazine ring.
Uniqueness
N-(6-bromoimidazo[1,2-a]pyrazin-2-yl)acetamide is unique due to the presence of both the bromine atom and the imidazo[1,2-a]pyrazine ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H7BrN4O |
|---|---|
Peso molecular |
255.07 g/mol |
Nombre IUPAC |
N-(6-bromoimidazo[1,2-a]pyrazin-2-yl)acetamide |
InChI |
InChI=1S/C8H7BrN4O/c1-5(14)11-7-4-13-3-6(9)10-2-8(13)12-7/h2-4H,1H3,(H,11,14) |
Clave InChI |
NLWYUCWQQBMBRK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CN2C=C(N=CC2=N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Bromophenyl)methyl]-6-nitro-2-propylquinazolin-4-one](/img/structure/B13873204.png)



![4-[(4-chlorophenyl)methoxy]-1H-indazol-3-amine](/img/structure/B13873232.png)
![4-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazol-4-yl]butanoic acid](/img/structure/B13873234.png)







